molecular formula C11H9NO3 B2495317 Methyl 3-phenylisoxazole-5-carboxylate CAS No. 1081-30-7; 879216-18-9

Methyl 3-phenylisoxazole-5-carboxylate

Cat. No.: B2495317
CAS No.: 1081-30-7; 879216-18-9
M. Wt: 203.197
InChI Key: SSDKYDGBJLXLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-phenylisoxazole-5-carboxylate (C₁₁H₉NO₃) is a heterocyclic compound featuring an isoxazole ring fused to a phenyl group and a methyl ester substituent. Its crystal structure reveals a dihedral angle of 19.79° between the phenyl and isoxazole rings, with the ester group tilted at 12.14° relative to the isoxazole moiety . The compound forms layered structures in the crystal lattice via C–H⋯O hydrogen bonds parallel to the (010) plane . Isoxazole derivatives, including this compound, are significant in medicinal and agrochemical research due to their bioactivity, such as anticancer, antibacterial, and insecticidal properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-phenyl-1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-11(13)10-7-9(12-15-10)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDKYDGBJLXLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Dihedral Angles and Conformational Differences

The dihedral angle between the phenyl and isoxazole rings is highly sensitive to ester substituents:

Compound Dihedral Angle (°) Reference
Methyl 3-phenylisoxazole-5-carboxylate 19.79
Isopropyl 3-phenylisoxazole-5-carboxylate 7.37
N,N-Dimethyl-3-phenylisoxazole-5-carboxamide 14.05

The bulkier isopropyl ester (Wang et al., 2013) reduces steric hindrance, resulting in a smaller dihedral angle, while the methyl ester adopts a more planar conformation. The carboxamide derivative (N,N-dimethyl) exhibits intermediate angles, suggesting substituent electronic effects also influence ring alignment .

Hydrogen Bonding and Crystal Packing

  • Methyl ester : Forms layered structures via C–H⋯O interactions .
  • Isopropyl ester : Creates dimers through C–H⋯O bonds, leading to distinct packing motifs .
  • 203.19) may alter solubility or melting points .

Molecular Properties

Compound Molecular Weight Boiling Point Melting Point
This compound 203.19 Not reported Not reported
Ethyl 3-phenylisoxazole-5-carboxylate 217.22 Not reported Not reported
Isopropyl 3-phenylisoxazole-5-carboxylate 231.25 Not reported Not reported

Data gaps highlight the need for further experimental characterization.

Bioactivity

  • Antibacterial and antioxidant properties .
  • Insecticidal activity (e.g., substituted isoxazoles in agrochemicals) .
    Analogous compounds like 5-phenylisoxazole-3-carboxylic acid (Similarity: 0.81) and methyl 5-phenylisoxazole-3-carboxylate (Similarity: 0.75) may share overlapping bioactivity .

Q & A

Q. Optimization strategies :

  • Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .
  • Adjust stoichiometry of methanol to avoid side products (e.g., diesters).
  • Control temperature to prevent decomposition of the acid chloride intermediate .

How can researchers confirm the structural integrity of this compound using crystallographic data?

Basic
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

Crystal Data ValuesSource
Molecular formulaC₁₁H₉NO₃
Crystal systemMonoclinic (P2₁/c)
Unit cell dimensionsa = 12.2275 Å, b = 13.604 Å, c = 5.8746 Å
Refinement residualsR = 0.059, wR = 0.133

Q. Methodology :

  • Use SHELXL for refinement, ensuring displacement parameters and bond lengths align with expected values (e.g., C–O bond: ~1.34 Å) .
  • Validate hydrogen bonding networks (e.g., C–H···O interactions) to assess packing stability .

What analytical techniques are critical for assessing the purity of this compound post-synthesis?

Q. Basic

TLC : Compare Rf values against a known standard; use UV-active stains for visualization .

NMR Spectroscopy :

  • ¹H NMR : Check for aromatic proton splitting (δ 7.2–8.1 ppm) and methyl ester singlet (δ 3.8–4.0 ppm).
  • ¹³C NMR : Confirm carbonyl resonance at ~165 ppm .

Mass Spectrometry (MS) : Verify molecular ion peak at m/z 203.19 (M⁺) .

What computational methods are suitable for predicting the reactivity of this compound in nucleophilic environments?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites.
  • Molecular Electrostatic Potential (MEP) : Map charge distribution to predict attack sites (e.g., carbonyl carbon) .
  • MD Simulations : Assess solvation effects in polar aprotic solvents (e.g., DMF) to model reaction kinetics .

How can discrepancies in crystallographic data between this compound and its analogs be resolved?

Q. Advanced

  • Dihedral Angle Analysis : Compare phenyl-isoxazole angles (e.g., 14.05° in this compound vs. 7.37° in isopropyl analogs) to identify steric or electronic influences .
  • Multi-Scan Correction : Apply absorption corrections (e.g., SADABS) during data collection to minimize intensity errors .
  • Cross-Validation : Use independent refinement software (e.g., Olex2 vs. SHELXL) to verify parameter consistency .

What strategies mitigate decomposition of this compound under varying pH conditions?

Q. Advanced

pH Stability Profiling :

  • Acidic conditions : Hydrolysis of the ester group occurs below pH 3; stabilize with buffered solutions (pH 5–7).
  • Basic conditions : Avoid prolonged exposure to NaOH (>0.1 M) to prevent saponification.

Lyophilization : Store lyophilized samples at –20°C under inert gas to prevent moisture-induced degradation .

How does the electronic configuration of this compound influence its binding to biological targets?

Q. Advanced

  • π-π Stacking : The phenyl ring interacts with aromatic residues (e.g., Tyr, Phe) in enzyme active sites.
  • Hydrogen Bonding : The carbonyl group acts as an H-bond acceptor, critical for binding to serine proteases .
  • Docking Studies : Use AutoDock Vina to simulate binding modes with proteins like human serum albumin (binding energy ≤ –7.0 kcal/mol) .

What are the challenges in interpreting NMR spectra of this compound due to spin-spin coupling?

Q. Advanced

  • Complex Splitting : The isoxazole ring protons (δ 6.5–7.0 ppm) exhibit vicinal coupling (J = 2–3 Hz), requiring high-resolution NMR (≥500 MHz) for accurate integration.
  • Solvent Artifacts : Use deuterated DMSO-d₆ to minimize signal overlap with residual protons.
  • Dynamic Effects : Variable-temperature NMR can resolve broadening caused by rotational isomerism .

How can researchers design derivatives of this compound to enhance bioactivity?

Q. Advanced

Functionalization Sites :

  • Position 3 : Introduce electron-withdrawing groups (e.g., –NO₂) to increase electrophilicity.
  • Position 5 : Replace methyl ester with amides to improve membrane permeability .

SAR Studies : Test analogs against bacterial biofilms (MIC ≤ 8 µg/mL) to correlate substituents with antimicrobial potency .

What are the best practices for resolving contradictions in published biological activity data for this compound?

Q. Advanced

  • Dose-Response Curves : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Meta-Analysis : Compare IC₅₀ values across studies, adjusting for cell line variability (e.g., HeLa vs. MCF-7) .
  • Orthogonal Assays : Validate results using both fluorescence-based and calorimetric methods (e.g., ITC vs. SPR) .

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